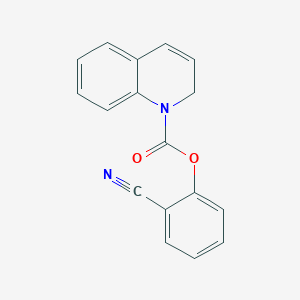

2-Cyanophenyl quinoline-1(2H)-carboxylate

Description

Contextualizing Quinoline-1(2H)-carboxylate Derivatives in Organic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound with the formula C₉H₇N, and its derivatives represent a "privileged scaffold" in chemistry. eburon-organics.com This class of compounds is fundamental to the development of new drugs and functional materials. eburon-organics.com The quinoline nucleus is a key structural component in over 200 identified biologically active alkaloids, including the well-known antimalarial quinine. wikipedia.org

Quinoline derivatives are integral to various applications:

Medicinal Chemistry : They form the basis for a wide range of therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. eburon-organics.comacs.org For instance, quinoline-4-carboxamides have been investigated for their potent antimalarial activity. acs.org

Chemical Synthesis : These compounds serve as versatile precursors and synthons for more complex molecules. wikipedia.orgresearchgate.net For example, quinolinic acid, derived from the oxidation of quinoline, is a precursor to a commercial herbicide. wikipedia.org

Materials Science : The 2- and 4-methyl derivatives of quinoline are precursors to cyanine dyes, which have applications in various technologies. wikipedia.org

The synthesis of quinoline derivatives can be challenging, often requiring mild conditions to overcome issues like poor yields and instability of starting materials. researchgate.net Researchers continuously explore new synthetic protocols, such as one-pot syntheses for quinoline-2-carboxylates, to improve efficiency. researchgate.net The carboxylate functional group, in particular, provides a reactive handle for further molecular elaboration, making quinoline-carboxylate derivatives valuable intermediates in organic synthesis. nih.govfrontiersin.org

Significance of the Cyanophenyl Moiety in Chemical Synthesis Research

The cyanophenyl group, which consists of a phenyl ring substituted with a cyano (-C≡N) or nitrile group, is a crucial functional moiety in chemical research. The nitrile group imparts specific electronic and steric properties that chemists leverage in various applications.

Key aspects of the cyanophenyl moiety's significance include:

Coordination Chemistry : The nitrogen atom of the cyano group can coordinate with metal atoms, making cyanophenyl-functionalized molecules valuable ligands in the formation of metal-organic coordination networks. acs.orgnih.gov The steric and electronic nature of the cyanophenyl endgroups can direct the formation of specific, structurally diverse coordination motifs. acs.org

Medicinal Chemistry : The cyano group is a common feature in many pharmaceuticals. nih.gov It can act as a hydrogen bond acceptor, interacting with target proteins and influencing a drug's binding affinity and mechanism of action. nih.gov Furthermore, its electron-withdrawing nature can modify the electronic density of the aromatic ring to which it is attached. nih.gov

Organic Synthesis : The cyano group is a versatile functional group that can be transformed into other functionalities, such as amines, carboxylic acids, and amides, making it a valuable synthetic intermediate. Cyanamides, which feature a nitrogen atom attached to a nitrile group, are used as building blocks for constructing nitrogen-rich molecules like guanidines and ureas. researchgate.net

Scope and Research Aims for 2-Cyanophenyl quinoline-1(2H)-carboxylate Studies

Research focused on 2-Cyanophenyl quinoline-1(2H)-carboxylate is predicated on the combined functionalities of its quinoline and cyanophenyl components. The primary aims of such studies would likely encompass synthetic, structural, and applicative investigations.

The scope of research would logically include:

Synthesis and Characterization : Developing efficient and novel synthetic pathways to access 2-Cyanophenyl quinoline-1(2H)-carboxylate and related derivatives. This would involve detailed structural characterization using modern spectroscopic and crystallographic techniques to understand its molecular geometry and conformation.

Investigation of Chemical Reactivity : Exploring the reactivity of the molecule, particularly at the carboxylate and cyano functional groups, to understand its potential as a building block for more complex chemical structures.

Exploring Potential Applications : Given the backgrounds of its constituent moieties, research would aim to evaluate its potential in medicinal chemistry as a scaffold for new therapeutic agents. Another major goal would be to assess its utility in materials science, for example, as a ligand for creating novel metal-organic frameworks or as a component in functional dyes or sensors, leveraging the coordination capabilities of both the quinoline nitrogen and the cyano group.

The overarching goal is to understand how the electronic and steric properties of the cyanophenyl group influence the chemical behavior and potential utility of the quinoline-1(2H)-carboxylate scaffold, and vice-versa, to unlock new scientific possibilities.

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

(2-cyanophenyl) 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H12N2O2/c18-12-14-7-2-4-10-16(14)21-17(20)19-11-5-8-13-6-1-3-9-15(13)19/h1-10H,11H2 |

InChI Key |

UFNDJKHGGAMESN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanophenyl Quinoline 1 2h Carboxylate

Retrosynthetic Analysis Approaches for the Quinoline-1(2H)-carboxylate Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com

Disconnection Strategies

The primary disconnection for 2-Cyanophenyl quinoline-1(2H)-carboxylate involves the carbamate (B1207046) linkage on the nitrogen atom of the quinoline (B57606) ring. This C–N bond disconnection is a logical first step as carbamates are commonly formed by the reaction of an amine (in this case, the 1,2-dihydroquinoline) with a chloroformate or a related acylating agent. This leads to two key synthons: the 1,2-dihydroquinoline (B8789712) anion and a 2-cyanophenyl acyl cation equivalent.

A second key disconnection targets the quinoline core itself. The quinoline ring can be disconnected via strategies that mirror classic quinoline syntheses. For instance, a disconnection that breaks the bond between the nitrogen and the C2 position, and the C4-C4a bond, is reminiscent of the Skraup or Doebner-von Miller synthesis. This approach suggests an aniline (B41778) derivative and a three-carbon component as precursors.

| Disconnection Point | Resulting Synthons/Precursors | Synthetic Strategy |

| N1-C(O) bond | 1,2-Dihydroquinoline and 2-Cyanobenzoyl chloride (or similar) | N-acylation |

| N1-C2 and C4-C4a bonds | Aniline and an α,β-unsaturated carbonyl compound | Skraup/Doebner-von Miller type synthesis |

| C2-C3 and N1-C8a bonds | 2-Aminobenzaldehyde and a compound with an active methylene (B1212753) group | Friedländer type synthesis |

Precursor Identification and Availability

Based on the disconnection strategies, several key precursors can be identified:

1,2-Dihydroquinoline: This intermediate is crucial for the N-acylation strategy. It can be synthesized through various methods, including the reduction of quinoline or through cyclization reactions. organic-chemistry.org

2-Cyanobenzoyl chloride: This acylating agent is necessary for introducing the 2-cyanophenyl carboxylate moiety. It can be prepared from 2-cyanobenzoic acid.

Aniline: As a fundamental building block for the quinoline core in Skraup-type syntheses, aniline and its derivatives are widely available.

Glycerol or α,β-Unsaturated Aldehydes/Ketones: These are the classic three-carbon components required for the Skraup and Doebner-von Miller reactions, respectively. nih.govwikipedia.org

2-Aminobenzaldehyde: This precursor is essential for Friedländer-type syntheses, where it condenses with a carbonyl compound containing an α-methylene group. arkat-usa.orgglobethesis.com

The availability of these precursors is generally good, making the proposed synthetic strategies feasible.

Direct Synthesis Routes to 2-Cyanophenyl quinoline-1(2H)-carboxylate

A direct synthesis would likely involve a multi-step sequence, culminating in the formation of the target molecule.

Multi-step Reaction Sequences (e.g., involving 2-aminobenzaldehyde)

One plausible multi-step synthesis begins with the construction of the 1,2-dihydroquinoline core, followed by N-acylation.

Step 1: Synthesis of 1,2-Dihydroquinoline

A common method for synthesizing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While the classic Friedländer synthesis yields a fully aromatized quinoline, modifications can lead to the 1,2-dihydroquinoline intermediate. arkat-usa.org

Alternatively, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-allyl 2-aminobenzaldehydes can efficiently produce 1,2-dihydroquinolines. nih.gov

Step 2: N-Acylation of 1,2-Dihydroquinoline

Once 1,2-dihydroquinoline is obtained, the final step is the introduction of the 2-cyanophenyl carboxylate group. This is typically achieved through N-acylation. The 1,2-dihydroquinoline is treated with 2-cyanobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminobenzaldehyde, Acetaldehyde | Base or acid catalyst | 1,2-Dihydroquinoline |

| 2 | 1,2-Dihydroquinoline, 2-Cyanobenzoyl chloride | Triethylamine, THF | 2-Cyanophenyl quinoline-1(2H)-carboxylate |

Established Quinoline Synthesis Name Reactions and their Adaptation for 2-Cyanophenyl quinoline-1(2H)-carboxylates

Classic named reactions provide a robust foundation for the synthesis of the quinoline scaffold.

Skraup Reaction and its Variants

The Skraup synthesis is a well-established method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgrsc.org

Adaptation for the Target Compound:

A direct Skraup synthesis to yield 2-Cyanophenyl quinoline-1(2H)-carboxylate is not feasible as this reaction produces a fully aromatic quinoline. However, the Skraup reaction can be adapted to produce a quinoline precursor, which can then be further modified.

A potential strategy would be to perform a Skraup reaction to synthesize quinoline itself. The resulting quinoline would then need to be reduced to 1,2-dihydroquinoline. Finally, the N-acylation step as described in section 2.2.1 would be carried out.

Doebner-von Miller Reaction:

A significant variant of the Skraup reaction is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govacs.org This reaction also typically yields a fully aromatic quinoline product. Similar to the Skraup reaction, the product of a Doebner-von Miller reaction would require subsequent reduction and N-acylation to arrive at the target compound. nih.gov

| Reaction | Key Reactants | General Product | Necessary Modifications for Target Compound |

| Skraup Reaction | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Quinoline | 1. Reduction of quinoline to 1,2-dihydroquinoline. 2. N-acylation. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound, Acid | Substituted Quinoline | 1. Reduction of the quinoline to its 1,2-dihydro derivative. 2. N-acylation. |

Friedlander Reaction and its Modifications

The Friedländer synthesis is a widely utilized method for the preparation of quinolines and their derivatives. jk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org The reaction can be catalyzed by either acids or bases. jk-sci.com

The mechanism of the Friedländer reaction is believed to proceed through an initial aldol (B89426) condensation between the two carbonyl-containing starting materials. This is followed by cyclization and subsequent dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation. wikipedia.org

Key features of the Friedlander reaction are its operational simplicity and the ready availability of the starting materials. jk-sci.com Modifications to the reaction conditions, such as the use of catalysts like iodine, trifluoroacetic acid, or Lewis acids, have been developed to improve yields and expand the substrate scope. wikipedia.org Microwave irradiation has also been employed to accelerate the reaction.

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene carbonyl group. organic-chemistry.org |

| Catalysts | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases (e.g., sodium hydroxide), or Lewis acids. wikipedia.org |

| Mechanism | Involves aldol condensation, Schiff base formation, and intramolecular cyclization. wikipedia.org |

| Products | Substituted quinolines. jk-sci.com |

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a versatile method for producing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones). wikipedia.orgscribd.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions, particularly temperature, can influence the final product.

At lower temperatures, the reaction favors the formation of a β-aminoacrylate through the addition of the aniline to the keto group of the β-ketoester. Subsequent cyclization under thermal conditions leads to the 4-hydroxyquinoline (B1666331) product. This is known as the Conrad-Limpach synthesis. pharmaguideline.comquimicaorganica.org

At higher temperatures, the aniline may react with the ester group of the β-ketoester to form a β-ketoanilide. Cyclization of this intermediate, typically promoted by a strong acid like sulfuric acid, yields a 2-hydroxyquinoline (B72897). This variation is referred to as the Knorr quinoline synthesis. wikipedia.org

| Condition | Intermediate | Product |

| Lower Temperature (Kinetic Control) | β-aminoacrylate | 4-Hydroxyquinoline quimicaorganica.org |

| Higher Temperature (Thermodynamic Control) | β-ketoanilide | 2-Hydroxyquinoline wikipedia.org |

Doebner-Miller Reaction

The Doebner-Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is often considered a modification of the Skraup synthesis and is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a series of steps including cyclization, dehydration, and oxidation to yield the final quinoline product. wikipedia.org When the α,β-unsaturated carbonyl compound is generated in situ from an aldol condensation, the reaction is known as the Beyer method. wikipedia.org

| Reactants | Catalyst | Key Steps |

| Aniline and α,β-unsaturated carbonyl compound. wikipedia.org | Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, tin tetrachloride). wikipedia.org | Conjugate addition, cyclization, dehydration, oxidation. wikipedia.org |

Combes Synthesis

The Combes quinoline synthesis is a method for preparing 2,4-disubstituted quinolines by reacting anilines with β-diketones. wikipedia.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization step. wikipedia.orgiipseries.org

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base). wikipedia.org Subsequent acid-catalyzed intramolecular cyclization of this intermediate, followed by dehydration, leads to the formation of the substituted quinoline. wikipedia.orgiipseries.org

| Reactants | Catalyst | Intermediate | Product |

| Aniline and β-diketone. wikipedia.org | Strong acid (e.g., H2SO4, PPA). wikipedia.orgiipseries.org | Enamine (Schiff base). wikipedia.org | 2,4-Disubstituted quinoline. iipseries.org |

Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org

The reaction mechanism begins with the hydrolysis of isatin by the base to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently rearranges to an enamine. Intramolecular cyclization of the enamine followed by dehydration yields the substituted quinoline-4-carboxylic acid. wikipedia.org A variation of this reaction using N-acyl isatins can produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reactants | Base | Product |

| Isatin and a carbonyl compound. wikipedia.org | Potassium hydroxide (B78521) or other strong bases. wikipedia.org | Substituted quinoline-4-carboxylic acid. wikipedia.org |

Gould-Jacob's Synthesis

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comwikipedia.org

The synthesis starts with the reaction of the aniline with the malonic ester derivative, which results in the substitution of the alkoxy group. The resulting intermediate then undergoes a thermally induced intramolecular cyclization. wikiwand.comablelab.eu Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline product. wikiwand.com This method is particularly effective for anilines that possess electron-donating groups in the meta position. wikiwand.com

| Starting Materials | Key Steps | Product |

| Aniline and alkoxymethylenemalonic ester. wikiwand.com | Substitution, thermal cyclization, saponification, decarboxylation. wikiwand.com | 4-Hydroxyquinoline. wikiwand.com |

Knorr Synthesis

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline using a strong acid, typically sulfuric acid. iipseries.orgsynarchive.com This reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org

The reaction proceeds by the cyclization of the β-ketoanilide under acidic conditions. It has been noted that under certain conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. The choice of reaction conditions, such as the amount of acid used, can influence the regioselectivity of the cyclization. wikipedia.org

| Reactant | Acid | Product |

| β-ketoanilide. synarchive.com | Concentrated sulfuric acid or polyphosphoric acid. wikipedia.org | 2-Hydroxyquinoline. iipseries.org |

Riehm Synthesis

The Riehm synthesis is a classical method for the preparation of quinoline derivatives that involves the reaction of an arylamine hydrochloride with a ketone under conditions of prolonged heating. drugfuture.com This reaction can be facilitated by the presence of a catalyst such as aluminum chloride or phosphorus pentachloride.

The general mechanism of the Riehm synthesis is thought to proceed through the initial formation of an enamine from the arylamine and the ketone. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the arylamine attacks the enamine double bond, leading to cyclization. Subsequent dehydration and aromatization yield the final quinoline product. The harsh reaction conditions, including high temperatures and the use of strong acids or Lewis acids, can limit the substrate scope, particularly for molecules with sensitive functional groups.

While the Riehm synthesis is a versatile method for producing a variety of substituted quinolines, its direct application to the synthesis of a complex molecule like 2-Cyanophenyl quinoline-1(2H)-carboxylate would require careful selection of precursors and optimization of reaction conditions to avoid degradation of the cyano and carboxylate functionalities.

Niementowski Synthesis

The Niementowski synthesis provides a route to γ-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org This reaction is typically carried out at elevated temperatures, often between 120-130 °C. wikipedia.org

The mechanism of the Niementowski synthesis is believed to be similar to that of the Friedländer synthesis. wikipedia.org It is proposed to initiate with the formation of a Schiff base from the amino group of the anthranilic acid and the carbonyl group of the ketone or aldehyde. This is followed by an intramolecular condensation and subsequent dehydration to form the quinoline ring. wikipedia.org The reaction conditions, particularly the high temperatures, can be a limitation, making it less favorable compared to some other quinoline syntheses. wikipedia.org However, variations have been developed to improve the practicality of this method, such as the addition of phosphorus oxychloride to mediate the condensation. wikipedia.org

For the synthesis of a precursor to 2-Cyanophenyl quinoline-1(2H)-carboxylate, one could envision using a substituted anthranilic acid and an appropriate ketone that would allow for the later introduction of the 1(2H)-carboxylate group.

Advanced Synthetic Strategies for Quinoline-1(2H)-carboxylates

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and higher efficiency compared to classical methods. These strategies are particularly relevant for the synthesis of complex molecules like 2-Cyanophenyl quinoline-1(2H)-carboxylate.

Transition Metal-Catalyzed Coupling Reactions

Copper-catalyzed cascade reactions, particularly those involving Ullmann-type couplings, have emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinoline derivatives. These reactions often proceed through a sequence of bond-forming events in a single pot, offering high atom economy and operational simplicity.

One such strategy involves the copper-catalyzed reaction of 2-halobenzaldehydes with compounds containing active methylene groups. The cascade can initiate with an Ullmann-type C-N or C-C bond formation, followed by an intramolecular cyclization and subsequent transformations to build the quinoline core. For instance, the synthesis of pyrimido[4,5-b]quinoline-4-ones has been achieved through a copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzyl (B1604629) amines, which proceeds via an initial Ullmann coupling. iipseries.org

A plausible pathway for the synthesis of a quinoline-1(2H)-carboxylate precursor could involve the copper-catalyzed reaction of a suitably substituted 2-haloaniline with a β-keto ester. This could proceed via an initial Ullmann C-N coupling, followed by an intramolecular condensation to form the quinoline ring. The resulting quinoline could then be N-functionalized to introduce the 2-cyanophenyl carboxylate group.

Table 1: Examples of Copper-Catalyzed Cascade Reactions for Heterocycle Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Product Type | Reference |

| 2-chloroquinoline-3-carbonitrile | Benzyl amine | CuI | Pyrimido[4,5-b]quinoline-4-one | iipseries.org |

| Substituted 2-halobenzamide | (Aryl)methanamine | CuBr | Quinazolinone | wikipedia.org |

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for the formation of carbon-carbon bonds. This reaction can be strategically employed in the synthesis of quinolines, where the coupled product is designed to undergo a subsequent intramolecular cyclization.

A general approach involves the Sonogashira coupling of a 2-haloaniline derivative with a terminal alkyne. The resulting 2-alkynyl-aniline intermediate can then be induced to cyclize, often under acidic or basic conditions, or with the aid of another metal catalyst, to form the quinoline ring. This strategy allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoline core, depending on the nature of the alkyne coupling partner. For instance, the reaction of alkyl 2-chloroquinoline-3-carboxylates with propargyl alcohol in the presence of a palladium catalyst leads to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives through a Sonogashira coupling followed by cyclization. researchgate.net

To synthesize a precursor for 2-Cyanophenyl quinoline-1(2H)-carboxylate, one could start with a 2-haloaniline and an alkyne bearing a protected carboxyl group. After the Sonogashira coupling and cyclization to form the quinoline-4-carboxylate, the protecting group could be removed, and the quinoline nitrogen could then be acylated with 2-cyanobenzoyl chloride.

Table 2: Examples of Sonogashira Coupling and Cyclization for Heterocycle Synthesis

| Aryl/Vinyl Halide | Terminal Alkyne | Catalysts | Product Type | Reference |

| 2-chloroquinoline-3-carboxylate | Propargyl alcohol | Pd catalyst | Pyrrolo[1,2-a]quinoline | researchgate.net |

| Benzimidoyl chlorides | 1,6-enynes | Pd catalyst | Quinoline | nih.gov |

Heck Cyclization

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and macrocyclic structures, including nitrogen-containing heterocycles. nih.gov This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene. In the context of quinoline synthesis, an intramolecular Heck cyclization can be employed to form the core ring structure. nih.gov

A common strategy involves the 6-exo-trig cyclization of N-alkenyl-substituted 2-haloanilines. nih.gov The reaction is catalyzed by a palladium complex and requires a suitable base. The choice of reaction conditions can influence the position of the resulting double bond in the newly formed ring. nih.gov This methodology has been utilized to create novel macrocycles and has applications in drug discovery, for instance, in the synthesis of HCV NS3 protease inhibitors. nih.gov While traditionally focused on natural product synthesis, its utility extends to creating non-natural macrocycles. nih.gov

Key features of the Heck cyclization in quinoline synthesis include:

Catalyst: Typically a palladium(II) source. Phosphine-free catalysts like Pd(quinoline-8-carboxylate)2 have been developed as efficient and low-cost alternatives. organic-chemistry.org

Substrates: Often involve precursors like substituted 2-iodoanilines. researchgate.net

Reaction Type: Intramolecular coupling of an aryl halide with a tethered alkene. nih.govnih.gov

Key Step: A successive Heck reaction followed by an in situ cyclization is a viable one-pot strategy for synthesizing derivatives like 4-arylquinolin-2(1H)-ones. researchgate.net

| Catalyst System | Substrate Example | Product Type | Key Feature |

| Pd/Nickel Ferrite | Substituted 2-iodoaniline (B362364) | 4-arylquinolin-2(1H)-one | One-pot Heck reaction and in situ cyclization. researchgate.net |

| Pd(OAc)2 / Ligand | N-alkenyl-substituted 2-haloaniline | Tetrahydroquinoline derivative | 6-exo-trig Mizoroki–Heck cyclization. nih.gov |

| Pd(quinoline-8-carboxylate)2 | Aryl bromides, Styrene | Arylated products | Low-cost, phosphine-free catalyst system. organic-chemistry.org |

Iron-Catalyzed Cross-Coupling

The use of iron as a catalyst in organic synthesis has gained significant attention due to its low cost, abundance, and low toxicity. chemistryviews.orgnih.gov Iron-catalyzed reactions provide an environmentally friendly alternative to methods using more expensive and toxic heavy metals. chemistryviews.org For quinoline synthesis, iron-catalyzed multicomponent coupling reactions have been developed that allow for the construction of 2,4-disubstituted quinolines from simple starting materials. chemistryviews.org

One notable method involves a three-component coupling of aldehydes, amines, and styrenes, catalyzed by inexpensive FeCl3 with oxygen as the oxidant. chemistryviews.org This approach is characterized by its broad substrate scope and the absence of hazardous byproducts. chemistryviews.org Mechanistic studies suggest the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org Iron catalysts have also been employed in oxidative cross-coupling reactions, for example, between quinoxalinones and indoles, demonstrating the versatility of iron in C-H functionalization. nih.govacs.org

Furthermore, iron photocatalysis driven by visible light has emerged as a method for decarboxylative alkylation of heteroarenes, showcasing a modern approach to functionalizing quinoline rings under mild conditions. mdpi.com

| Catalyst | Reactants | Product | Key Features |

| FeCl3 | Aldehydes, Amines, Styrenes | 2,4-disubstituted quinolines | Inexpensive catalyst, O2 as oxidant, no hazardous byproducts. chemistryviews.org |

| Fe(acac)2 / K2S2O8 | Electron-deficient heterocycles, Organoboron species | Arylated heterocycles | Innate C–H functionalization under open-flask conditions. acs.org |

| Fe(phen)Cl3·H2O | Quinoline, Carboxylic acids | 4-hydroxyalkyl quinolines | Visible-light-driven photocatalysis, decarboxylative coupling. mdpi.com |

Nickel-Catalyzed Dehydrogenative Coupling

Nickel-catalyzed reactions offer an efficient and environmentally benign pathway for the synthesis of quinolines. A prominent strategy is the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.orgrsc.org This one-step method is catalyzed by an inexpensive and earth-abundant nickel catalyst, such as one featuring a tetraaza macrocyclic ligand, [Ni(MeTAA)]. rsc.orgrsc.org

This approach is highly atom-economical as it avoids the use of stoichiometric oxidants (acceptorless), releasing hydrogen gas as the only byproduct. The reaction proceeds via a mono- or double-dehydrogenative cyclization, affording a wide variety of substituted quinolines in high yields from readily available starting materials. rsc.org The use of o-aminobenzyl alcohols is advantageous as it circumvents the need for comparatively unstable o-aminobenzaldehydes. rsc.org The versatility of this method has been demonstrated for the synthesis of various polysubstituted quinolines, 2-aminoquinolines, and quinazolines using singlet diradical Ni(II) catalysts. acs.org

| Catalyst | Substrates | Product Type | Key Features |

| [Ni(MeTAA)] | o-aminobenzylalcohols, Ketones/Secondary alcohols | Substituted quinolines | Acceptorless dehydrogenative coupling, environmentally benign, high atom economy. rsc.orgrsc.org |

| Singlet diradical Ni(II)-catalysts | Various low-cost starting materials | Quinolines, 2-aminoquinolines, Quinazolines | Biomimetic dehydrogenative condensation/coupling reactions. acs.org |

Rhodium-Catalyzed Hydroarylation/Hydrovinylation

Rhodium catalysts are highly effective in mediating C-H bond functionalization and addition reactions for the synthesis of complex heterocyclic systems. nih.gov In the context of quinoline synthesis, rhodium-catalyzed alkyne hydroacylation provides a route to diversely substituted quinolines. nih.govresearchgate.net This process involves the reaction of aldehydes with o-alkynyl anilines to form 2-aminophenyl enone intermediates, which then cyclize to the quinoline product. nih.govresearchgate.net The mild reaction conditions tolerate a broad range of functional groups, enabling the preparation of complex quinoline derivatives in high yields. nih.gov

Another approach involves the intramolecular hydroarylation of pyridines and quinolines with tethered alkenes. nih.gov This rhodium-catalyzed C-H activation and cyclization process is efficient for preparing multicyclic pyridine and quinoline derivatives, which are valuable scaffolds in drug discovery. nih.gov The reaction shows good scope for various substituents on both the pyridine ring and the alkene tether. nih.gov

| Catalyst System | Reactants | Intermediate/Product | Key Features |

| Rhodium catalyst | Aldehydes, o-alkynyl anilines | 2-aminophenyl enones -> Quinolines | Mild conditions, broad functional group tolerance. nih.govresearchgate.net |

| Rh(I) catalyst / Ligand | Pyridines/Quinolines with tethered alkenes | Multicyclic pyridines/quinolines | Intramolecular C-H bond functionalization. nih.gov |

| [k2(P,N)-{P(Oquin)3}RhCl(PPh3)] | Quinolines, Pinacolborane | N-boryl-1,2-hydroquinolines | Regioselective 1,2-hydroboration. uni-regensburg.de |

Photoredox Catalysis and Aerobic Dehydrogenation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a variety of transformations under mild conditions. nih.gov In quinoline synthesis, this approach is particularly valuable for the final aromatization step, which often involves the dehydrogenation of a dihydroquinoline or tetrahydroquinoline precursor.

Catalytic aerobic dehydrogenation of nitrogen heterocycles provides a green alternative to the use of stoichiometric metal oxidants. nih.govnih.gov For instance, the dehydrogenation of tetrahydroquinolines to quinolines can be achieved using visible light in the presence of a photocatalyst, such as titanium dioxide (TiO2), with oxygen from the air serving as the terminal oxidant. acs.org The efficiency and selectivity of this process can be enhanced by co-catalysts like 4-amino-TEMPO. acs.org This method is initiated by the visible-light excitation of a surface complex formed between the reactant and the photocatalyst. acs.org Biocatalytic methods, using enzymes like monoamine oxidase (MAO-N), also provide an effective route for the aromatization of tetrahydroquinolines. northumbria.ac.uk

| Catalyst System | Substrate | Product | Key Features |

| TiO2 / 4-amino-TEMPO | Tetrahydroquinolines | Quinolines | Visible-light-induced, aerobic dehydrogenation, O2 as terminal oxidant. acs.org |

| Ir(dF-CF3-ppy)2(dtbpy) / Perester | Indoline derivative | Indole derivative | Visible-light photoredox catalysis, scalable in flow reactor. nih.gov |

| Monoamine Oxidase (MAO-N) | Tetrahydroquinolines | Quinolines | Biocatalytic aromatization. northumbria.ac.uk |

| Flavin mononucleotide (FMN) / Morpholine electron donors | α,β-unsaturated diketone | Reduced product | Photobioredox catalysis under aerobic conditions. rsc.org |

Intramolecular Cyclization Approaches (e.g., involving cyano groups)

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic rings. When a cyano group is present in the substrate, it can act as a key functional group to direct the cyclization and form the quinoline or a related isoquinoline (B145761) skeleton.

One such approach involves the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents. nih.gov The organolithium adds to the cyano carbon, generating an sp2 nitrogen anion. This anion then undergoes an intramolecular nucleophilic substitution of a vinylic fluorine atom to yield a 3-fluoroisoquinoline. nih.gov A similar strategy starting from β,β-difluoro-o-isocyanostyrenes can lead to 3-fluoroquinolines. nih.gov

The cyano group can also be activated under acidic or metal-free conditions to promote cyclization. For example, N-cyano sulfoximines can undergo intramolecular cyclization promoted by acid or halogenated anhydrides to form thiadiazine 1-oxides, demonstrating the utility of the N-cyano group as a precursor for cyclization. acs.orgrsc.org These methods highlight the potential for incorporating a cyano moiety into a precursor molecule to facilitate the construction of the final heterocyclic product.

| Substrate | Reagent/Condition | Product | Mechanism |

| o-Cyano-β,β-difluorostyrenes | Organolithiums | 3-Fluoroisoquinolines | Addition to cyano group followed by intramolecular replacement of vinylic fluorine. nih.gov |

| β,β-Difluoro-o-isocyanostyrenes | Organomagnesiums or -lithiums | 3-Fluoroquinolines | Addition to isocyano group followed by intramolecular substitution of fluorine. nih.gov |

| 2-Benzamide-N-cyano sulfoximines | Trifluoroacetic anhydride (B1165640) (TFAA) | Thiadiazinone 1-oxides | Activation of N-cyano group leading to intramolecular cyclization. rsc.org |

| N-Alkyl-2-(alkenyl) anilines containing a cyano group | Radical initiator | Cyano-containing tetrahydroquinolines | Radical cascade addition/cyclization. rsc.org |

Multicomponent Reactions (MCRs) in Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot operation to form a complex product that incorporates the majority of atoms from the starting materials. researchgate.netrsc.org MCRs are distinguished by their high atom economy, operational simplicity, reduced reaction times, and minimal waste generation, making them exceptionally valuable for modern organic synthesis. rsc.orgresearchgate.net

Several classic and modern MCRs are employed for the synthesis of the quinoline scaffold:

Povarov Reaction: This reaction typically involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an activated alkene or alkyne to produce substituted quinolines. researchgate.netmdpi.com It can be promoted by catalysts such as camphor-10-sulfonic acid (CSA) or molecular iodine. researchgate.netmdpi.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline, catalyzed by a Lewis or Brønsted acid.

Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters.

These MCRs allow for the construction of diverse quinoline libraries by varying the different components, making them a powerful tool in medicinal chemistry and drug discovery. rsc.orgrsc.org

| MCR Name | Components | Catalyst Example | Key Features |

| Povarov-type Reaction | Anilines, Alkynes, Paraformaldehyde | Camphor-10-sulfonic acid (CSA) | Microwave-assisted, metal-free [4+2] cycloaddition. researchgate.netrsc.org |

| Conrad–Limpach-like | Naphthylamine, Aldehyde, β-ketoester | Camphor-10-sulfonic acid (CSA) | Atom-economical route to 4-acetylquinolines. mdpi.com |

| Niobium-promoted MCR | Aniline, Aldehyde, Ketone | Niobium pentachloride (NbCl5) | Lewis acid promotion, good to high yields. researchgate.net |

| Friedländer-type | 2-aminobenzaldehyde, Carbonyl compound | - | Forms 2- and 3-substituted quinolines. mdpi.com |

Green Chemistry Principles in the Synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate

While green chemistry approaches are widely applied to the synthesis of the broader quinoline family of compounds, specific applications of these principles for the preparation of 2-Cyanophenyl quinoline-1(2H)-carboxylate are not documented in the reviewed literature. The development of sustainable methods for quinoline synthesis is an active area of research, focusing on improving atom economy, reducing waste, and avoiding harsh reaction conditions typical of classical methods like the Skraup and Friedländer syntheses. acs.orgmdpi.com

Microwave-assisted synthesis (MAS) is a prominent green chemistry technique known for accelerating reaction rates, improving yields, and enabling reactions under solvent-free or aqueous conditions. mdpi.comlookchem.com This technology has been successfully applied to the synthesis of various quinoline and quinazoline (B50416) derivatives, often resulting in significantly shorter reaction times compared to conventional heating methods. frontiersin.orgmdpi.comnih.gov However, no specific protocols or research findings were identified for the microwave-assisted synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate.

Conducting reactions under solvent-free conditions is a key principle of green chemistry that minimizes waste and the use of often hazardous organic solvents. researchgate.net Several solvent-free methods have been developed for quinoline derivatives, sometimes in conjunction with microwave irradiation or the use of solid-supported catalysts. mdpi.comresearchgate.net These approaches offer environmental and economic benefits. A literature search for the application of solvent-free conditions to the synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate yielded no specific examples or studies. One-pot protocols under solvent-free conditions have been reported for related structures like quinoline-2-carboxylates, but not for the target compound. researchgate.netnih.gov

The development of catalyst-free reactions is highly desirable in green synthesis as it simplifies purification processes, reduces costs, and avoids contamination of the final product with potentially toxic metal catalysts. rsc.org While metal-free and catalyst-free syntheses of various quinoline scaffolds have been reported, research specifically detailing a catalyst-free approach for the synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate could not be found in the existing literature.

Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. Performing organic synthesis in an aqueous medium is a significant goal of green chemistry. lookchem.com Methodologies for synthesizing quinoline derivatives in water, sometimes facilitated by microwave heating or biomimetic catalysts like β-cyclodextrin, have been documented. mdpi.comresearchgate.net These methods demonstrate the feasibility of using water as a viable medium for creating complex heterocyclic structures. Nevertheless, no published research was found that specifically describes the synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate in an aqueous medium.

Chemical Reactivity and Transformations of 2 Cyanophenyl Quinoline 1 2h Carboxylate

General Reactivity Patterns of the Quinoline-1(2H)-carboxylate Scaffold

The quinoline-1(2H)-carboxylate scaffold, also known as an N-alkoxycarbonyl- or N-aryloxycarbonyl-1,2-dihydroquinoline, possesses a unique reactivity profile. It combines features of an enamine, a carbamate (B1207046), and a substituted benzene (B151609) ring. The nitrogen atom's lone pair is delocalized into both the C3=C4 double bond and the carbonyl group of the carboxylate, which modulates the nucleophilicity and electrophilicity of the heterocyclic system.

Research on analogous systems, such as N-acyl-pyrrolidinium ions, shows that electron-donating substituents on the benzene ring enhance the rate of electrophilic cyclization, while electron-withdrawing groups have the opposite effect rsc.org. In the case of 1,2-dihydroquinolines, kinetic resolution has been achieved through electrophilic aromatic substitution, highlighting the reactivity of the benzene ring nih.gov. Gold-catalyzed intramolecular hydroarylation to form N-ethoxycarbonyl-1,2-dihydroquinolines proceeds via a Friedel-Crafts-type electrophilic attack on the aniline (B41778) ring, further confirming this reactivity pattern mdpi.comnih.gov. The substitution typically occurs at the less sterically hindered C-6 or C-8 positions.

| Parent Scaffold | Reaction Type | Directing Influence | Favored Positions | Reference |

|---|---|---|---|---|

| N-Ethoxycarbonyl-N-propargylanilines | Au(I)-Catalyzed Hydroarylation | N-Ethoxycarbonylamino (ortho, para) | para to Nitrogen (forms C-8) | mdpi.com |

| N-Boc-2-aryldihydroquinoline | Kinetic Resolution via Electrophilic Substitution | N-Boc-amino (ortho, para) | Not specified, occurs on benzene ring | nih.gov |

| N-Arylmethyl-acylpyrrolidinium ions | Triflic Acid-Mediated Cyclization | N-Acylamino (ortho, para) | para to Nitrogen | rsc.org |

The C3=C4 double bond in the 1,2-dihydroquinoline-1-carboxylate scaffold is part of a conjugated system analogous to an α,β-unsaturated ester, but with nitrogen instead of an alpha-carbon. This makes the C-4 position a potential site for nucleophilic (conjugate) addition. However, the delocalization of the nitrogen lone pair into this double bond increases its electron density, making it less electrophilic than the equivalent bond in an α,β-unsaturated carbonyl compound.

While direct addition of external nucleophiles is not commonly reported, related reactivity has been demonstrated. The kinetic resolution of N-Boc-2-aryldihydroquinolines involves deprotonation at C-2 to form an allylic anion, which is subsequently trapped by an electrophile at the C-4 position nih.gov. This shows that C-4 is susceptible to bond formation, in this case acting as a nucleophile itself after deprotonation elsewhere. Generally, for α,β-unsaturated systems, weaker nucleophiles tend to favor 1,4-addition (conjugate addition), while stronger, "harder" nucleophiles favor 1,2-addition to the carbonyl group youtube.comlibretexts.org. In the 1,2-dihydroquinoline-1-carboxylate system, the reactivity would be a 1,4-type addition across the N1-C2-C3-C4 system, with the attack at C4.

The 1,2-dihydroquinoline (B8789712) ring is readily susceptible to oxidation, leading to the formation of the thermodynamically stable aromatic quinoline (B57606) ring system. This aromatization is a common transformation for this scaffold. Studies have shown that N-protected 1,2-dihydroquinolines can undergo autoxidation, particularly under acidic conditions that facilitate the removal of the N-protecting group nih.govchemrxiv.org. The oxidation can also be carried out using specific reagents like nitrobenzene, which is used in the Skraup synthesis of quinolines reddit.com. The driving force for this reaction is the gain in aromatic stabilization energy. In the context of 2-Cyanophenyl quinoline-1(2H)-carboxylate, oxidation would likely lead to the corresponding N-aryloxycarbonyl quinolinium salt, which could be unstable and subsequently lose the N-substituent to yield the parent quinoline.

The C3=C4 double bond within the 1,2-dihydroquinoline-1-carboxylate scaffold can be reduced to yield the corresponding 1,2,3,4-tetrahydroquinoline derivative. This transformation saturates the heterocyclic ring. The reduction of enantioenriched 1,2-dihydroquinolines has been used as a method to access chiral tetrahydroquinolines nih.gov. Standard catalytic hydrogenation methods (e.g., H₂ with Pd, Pt, or Ni catalysts) are typically effective for reducing such double bonds and are generally compatible with the carbamate functionality.

Reactions Involving the Carboxylate Moiety

The N-O-C(O)-Ar linkage of 2-Cyanophenyl quinoline-1(2H)-carboxylate is a carbamate ester with a phenoxy leaving group. This moiety is the primary site for reactions involving the substitution or removal of the N-protecting group.

The carbamate ester linkage is susceptible to both hydrolysis and transesterification, which involve the cleavage of the N-C(O) bond. These reactions are fundamental in organic chemistry for the deprotection of nitrogen atoms or the conversion of one ester to another wikipedia.orgmasterorganicchemistry.com.

Hydrolysis: Under aqueous acidic or basic conditions, the carboxylate group can be hydrolyzed. Basic hydrolysis would involve nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would release the 2-cyanophenoxide anion as a leaving group, ultimately yielding the 1,2-dihydroquinoline and carbon dioxide after workup. The presence of the electron-withdrawing cyano group on the phenyl ring makes 2-cyanophenoxide a relatively good leaving group, facilitating the reaction.

Transesterification: This process involves reacting the carbamate with an alcohol, typically in the presence of an acid or base catalyst, to exchange the aryloxy group for an alkoxy group wikipedia.orgmasterorganicchemistry.comgoogle.com. For example, reaction with methanol under basic conditions (e.g., sodium methoxide) would replace the 2-cyanophenyl group with a methyl group, forming a methyl quinoline-1(2H)-carboxylate. The mechanism involves nucleophilic attack of the alkoxide on the carbamate carbonyl carbon masterorganicchemistry.com. Catalysts like zinc carboxylates have also been studied for transesterification, proceeding through a mechanism involving coordination of the alcohol to the metal center researchgate.net.

| Catalyst Type | General Conditions | Mechanism Highlights | Reference |

|---|---|---|---|

| Base (e.g., Alkoxides) | Alkoxide in corresponding alcohol solvent | Nucleophilic addition of alkoxide to carbonyl, followed by elimination of the leaving group. | masterorganicchemistry.com |

| Acid (e.g., H₂SO₄) | Excess alcohol, often with heating | Protonation of the carbonyl oxygen to increase electrophilicity, followed by nucleophilic attack by alcohol. | wikipedia.orgmasterorganicchemistry.com |

| Metal Salts (e.g., Zinc Carboxylates) | Alcohol solvent, 100-140 °C | Coordination of alcohol to the metal ion, facilitating nucleophilic attack. | researchgate.net |

| Enzymes (e.g., Lipases) | Aqueous or organic solvent, mild temperatures | Enzyme-catalyzed nucleophilic acyl substitution. | wikipedia.org |

Formation of Carboxylic Acid Derivatives (e.g., amides, anhydrides)

The ester linkage in 2-Cyanophenyl quinoline-1(2H)-carboxylate is susceptible to nucleophilic acyl substitution, a class of reactions that allows for its conversion into other carboxylic acid derivatives. masterorganicchemistry.com This process typically involves the attack of a nucleophile on the carbonyl carbon of the carboxylate group, leading to a tetrahedral intermediate. Subsequent elimination of the 2-cyanophenoxy leaving group results in the formation of a new acyl compound. masterorganicchemistry.com

The viability of these transformations is largely dependent on the relative basicity of the incoming nucleophile and the departing leaving group. In general, the reaction will favor the formation of the weaker base. masterorganicchemistry.com For instance, the reaction of the parent compound with amines can yield the corresponding amides. Similarly, reaction with a carboxylate, often in the presence of a coupling agent, can lead to the formation of an anhydride (B1165640). masterorganicchemistry.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group, is a potential transformation for quinoline-1(2H)-carboxylates, though the specific conditions and mechanisms can vary. Quinoline salicylic acids, for example, have been shown to undergo bromodecarboxylation at room temperature when treated with N-bromosuccinimide. nih.gov While not a direct thermal or acid-catalyzed decarboxylation of the parent structure, this reaction highlights a pathway for removing the carboxylate functionality.

In a different context, the copper-quinoline system is known to facilitate decarboxylation reactions. acs.org This suggests that the quinoline moiety itself can play a role in promoting the loss of CO2 from associated carboxylic acid groups under certain catalytic conditions. The decarboxylation of malonic acid has also been studied in quinoline as a medium, indicating the solvent's potential role in such reactions. acs.org

Transformations at the Cyano Group

The cyano (nitrile) group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. ucalgary.calibretexts.orgopenstax.org

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.comlibretexts.org This transformation can be catalyzed by either acid or base. chemguide.co.uk

Under acidic conditions, the reaction typically proceeds to the carboxylic acid. organicchemistrytutor.comchemguide.co.uk The process begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.comchemistrysteps.com

Basic hydrolysis, on the other hand, can be controlled to yield either the amide or the carboxylic acid. organicchemistrytutor.com Milder conditions tend to favor the formation of the amide, while more vigorous conditions (e.g., higher temperatures) lead to the carboxylic acid. organicchemistrytutor.comcommonorganicchemistry.com The mechanism in basic conditions involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgopenstax.orgorganicchemistrytutor.com

| Condition | Product | Notes |

| Acidic (e.g., HCl, H2SO4) | Carboxylic Acid | Proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.comchemistrysteps.com |

| Basic (mild) | Amide | Can be isolated with careful control of conditions. organicchemistrytutor.comcommonorganicchemistry.com |

| Basic (vigorous) | Carboxylic Acid | The initially formed amide is further hydrolyzed. libretexts.orgopenstax.orgorganicchemistrytutor.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine (R-CH2NH2). youtube.comlibretexts.org This is a common and important transformation in organic synthesis. Several reducing agents can accomplish this conversion.

One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH4). libretexts.orgstudymind.co.ukchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orgunacademy.com Typically, two hydride additions occur, followed by an aqueous workup to yield the primary amine. libretexts.org

Catalytic hydrogenation is another widely used method. studymind.co.ukchemguide.co.ukunacademy.com This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.ukunacademy.com

| Reducing Agent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Reaction in an ether solvent followed by aqueous workup. libretexts.orgstudymind.co.ukchemguide.co.uk |

| Catalytic Hydrogenation (H2/catalyst) | Primary Amine | Requires a metal catalyst (e.g., Pd, Pt, Ni) and often elevated temperature and pressure. studymind.co.ukchemguide.co.ukunacademy.com |

| Sodium Borohydride (NaBH4) | No Reaction | Generally not a strong enough reducing agent to reduce nitriles. chemguide.co.uk |

Nucleophilic Additions to the Nitrile (e.g., amidines, tetrazoles)

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new functional groups. ucalgary.ca

Amidines: The reaction of a nitrile with an amine can produce an amidine. This transformation can be achieved through several methods, including the Pinner reaction, which proceeds via an imidate intermediate. tandfonline.comresearchgate.net Direct reactions of nitriles with amines can also be catalyzed by various reagents, such as ytterbium amides. organic-chemistry.org

Tetrazoles: A significant reaction of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. thieme-connect.com This reaction is often catalyzed by Lewis acids, such as zinc salts (e.g., ZnBr2). acs.orgrsc.org The use of sodium azide (B81097) in the presence of a zinc salt provides an efficient and often safer route to 5-substituted 1H-tetrazoles. acs.orgorganic-chemistry.org

| Reagent(s) | Product | Key Features |

| Amine (R-NH2) | Amidine | Can be formed via various methods, including the Pinner reaction. tandfonline.comresearchgate.netorganic-chemistry.org |

| Sodium Azide (NaN3) + Lewis Acid (e.g., ZnBr2) | Tetrazole | An efficient cycloaddition reaction. acs.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org |

Reactivity at the Quinoline Ring System

The quinoline ring system, being a benzo-fused pyridine (B92270), exhibits reactivity characteristic of both benzene and pyridine rings. nih.gov The presence of the electron-withdrawing nitrogen atom deactivates the ring system towards electrophilic attack compared to benzene, but it also activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. pharmaguideline.comtutorsglobe.com

Electrophilic Substitution: Electrophilic substitution on the quinoline ring generally occurs on the benzene portion of the molecule, primarily at the 5- and 8-positions. pharmaguideline.comtutorsglobe.com This is because the pyridine ring is deactivated by the protonated nitrogen under typical acidic reaction conditions. tutorsglobe.com However, the presence of activating groups can influence the position of substitution. pharmaguideline.com

Nucleophilic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack. Nucleophilic substitution reactions, especially with a good leaving group present, occur preferentially at the 2- and 4-positions. tutorsglobe.comquimicaorganica.org This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate. quimicaorganica.org

Reactivity of the N-Acyl Quinoline: The N-acyl group in 2-Cyanophenyl quinoline-1(2H)-carboxylate influences the reactivity of the quinoline ring. N-acylation can lead to the formation of N-acylquinolinium salts, which are activated towards nucleophilic attack. For instance, these salts can react with nucleophiles like cyanide to form adducts, which can be precursors to substituted quinolines. tutorsglobe.com

| Reaction Type | Typical Position(s) of Attack | Influencing Factors |

| Electrophilic Substitution | 5- and 8-positions | Deactivation by the nitrogen atom; reaction conditions. pharmaguideline.comtutorsglobe.com |

| Nucleophilic Substitution | 2- and 4-positions | Activation by the nitrogen atom; presence of a leaving group. tutorsglobe.comquimicaorganica.org |

| Radical Substitution (Minisci reaction) | 2- and 4-positions | Occurs under acidic conditions. iust.ac.ir |

Hydrogenation and Dehydrogenation Studies

The quinoline scaffold is a common target for hydrogenation reactions to produce its partially or fully saturated derivatives, namely dihydroquinolines (DHQs) and tetrahydroquinolines (THQs). While specific studies on 2-Cyanophenyl quinoline-1(2H)-carboxylate are not detailed, the general reactivity of related N-activated quinolines provides significant insight.

Catalytic transfer hydrogenation represents an efficient method for the controlled reduction of quinoline derivatives. For instance, a cobalt-amido cooperative catalyst has been shown to effectively convert various quinolines into 1,2-dihydroquinolines (1,2-DHQs) at room temperature using H₃N·BH₃ as the hydrogen source. This process is highly chemoselective, targeting the 1,2-position of the quinoline ring. The reaction can be controlled to stop at the dihydroquinoline stage by using an equimolar amount of the reducing agent.

Further reduction to the corresponding tetrahydroquinoline (THQ) is also achievable. Dihydroquinolines are known intermediates in the full hydrogenation of quinolines to THQs. By employing a larger excess of the hydrogen donor, such as two equivalents of H₃N·BH₃, under the same cobalt-catalyzed conditions, 1,2-DHQs can be smoothly converted to their tetrahydrogenated counterparts in excellent yields.

Conversely, 1,2-dihydroquinolines can act as hydrogen donors in dehydrogenation reactions. In the presence of a Brønsted acid like trifluoroacetic acid (TFA), a 1,2-DHQ derivative can reduce other heterocyclic compounds, such as phenanthridine to 5,6-dihydrophenanthridine, demonstrating its capacity to function as a dihydrogen source. This reactivity highlights the potential for 2-Cyanophenyl quinoline-1(2H)-carboxylate, as a formal 1,2-dihydroquinoline derivative, to participate in both reduction and oxidation pathways at its heterocyclic core.

Table 1: Catalytic Transfer Hydrogenation of Quinolines

| Substrate | Product | Equivalents of H₃N·BH₃ | Catalyst | Yield |

|---|---|---|---|---|

| 4-Methylquinoline | 4-Methyl-1,2-dihydroquinoline | 1.1 | Cobalt-amido complex (0.5 mol%) | 99% |

| 6-Methylquinoline | 6-Methyl-1,2,3,4-tetrahydroquinoline | 2.0 | Cobalt-amido complex | Excellent |

Regioselective Functionalization at Specific Positions (e.g., C-4, C-2)

The functionalization of the quinoline ring is a key strategy for synthesizing novel derivatives. The presence of the N-carboxylate group in 2-Cyanophenyl quinoline-1(2H)-carboxylate modifies the electron density of the ring, influencing the regioselectivity of substitution reactions.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of quinolines. Palladium catalysis, in particular, has been widely used. For quinoline N-oxides, a related class of activated quinolines, Pd-catalyzed arylation can occur selectively at the C-2 position. Similarly, C-2 alkenylation of quinoline N-oxides has been achieved with acrylates using palladium catalysts. imperial.ac.uk

Another versatile strategy for regioselective functionalization is directed metalation, often using magnesium-based reagents. The combination of Br/Mg exchanges and direct magnesiations allows for sequential and controlled functionalization at various positions of the quinoline core. For example, a sequence of functionalizations at the C-4, C-3, and C-2 positions has been demonstrated. researchgate.net By choosing the appropriate magnesiating agent, such as TMPMgCl·LiCl, direct metalation can be achieved even in the presence of sensitive functional groups like esters, with high regioselectivity for the C-4 position. researchgate.net

Dearomative hydroboration offers another route for regioselective functionalization. Using phosphine-ligated borane complexes, boron can be selectively introduced onto the quinoline ring. The regioselectivity of this hydroboration can be controlled by the choice of the phosphine ligand, yielding either vicinal 5,6- or conjugate 5,8-hydroborated products. wikipedia.org These borane intermediates can then be subjected to a variety of downstream transformations, providing access to highly functionalized heterocyclic structures. wikipedia.org

Table 2: Examples of Regioselective Functionalization of Quinoline Derivatives

| Reaction Type | Position(s) Functionalized | Method | Catalyst/Reagent |

|---|---|---|---|

| Arylation | C-2 | C-H Activation | Pd(OAc)₂ / Ag₂CO₃ |

| Carboxylation | C-4 | Direct Magnesiation | TMPMgCl·LiCl |

| Hydroboration | C-5, C-6 (vicinal) | Dearomative Hydroboration | Phosphine-ligated borane complexes |

| Hydroboration | C-5, C-8 (conjugate) | Dearomative Hydroboration | Phosphine-ligated borane complexes |

Ring-Opening Reactions

The N-acyl-1,2-dihydroquinoline structure, which is present in 2-Cyanophenyl quinoline-1(2H)-carboxylate, possesses inherent ring strain and activation from the N-acyl group, making it susceptible to ring-opening reactions under certain conditions. While specific studies on the title compound are limited, related transformations provide insight into this potential reactivity.

For example, an unexpected ring-opening reaction of N-chloroacetyl-tetrahydroisoquinoline, a related N-acylated heterocycle, has been observed. This reaction was promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under ball milling conditions. researchgate.net This suggests that oxidative conditions could potentially induce cleavage of the heterocyclic ring in similar N-acylated systems.

Another relevant transformation is the ring-closing carbonyl-olefin metathesis (RCCOM) used to synthesize 1,2-dihydroquinolines from N-allyl 2-aminobenzaldehydes. nih.gov In cases where the nitrogen is protected with an acid-labile group like tert-butoxycarbonyl (Boc), treatment of the resulting N-Boc-1,2-dihydroquinoline with acid can lead to deprotection followed by autoxidation to furnish the aromatic quinoline. nih.gov Although this is not a ring-opening reaction in the traditional sense, it demonstrates the lability of the N-substituent and the dihydroquinoline ring's propensity to aromatize, a key transformation pathway.

Stereoselective Transformations

The synthesis of chiral quinoline derivatives is of significant interest due to their prevalence in biologically active molecules. Stereoselective transformations involving the quinoline scaffold can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis for Chiral Quinoline Derivatives

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched quinoline derivatives. This often involves the use of a chiral metal complex to catalyze a key bond-forming reaction. For instance, iridium complexes with chiral dipyridinyl phosphine ligands have been effectively used in the asymmetric hydrogenation of 8-substituted quinolines to yield chiral 1,2,3,4-tetrahydroquinoline compounds with high enantioselectivities (up to 96% ee). researchgate.net The electronic properties of the chiral ligand have been shown to significantly impact the enantioselectivity of the reaction. researchgate.net

Another approach is asymmetric transfer hydrogenation. Chiral quinoline-based ligands have been evaluated in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, demonstrating the utility of the quinoline motif itself within a chiral ligand framework. researchgate.net The synthesis and application of various chiral ligands containing quinoline motifs, such as Schiff bases, oxazolines, and N-oxides, have become a significant methodology for generating enantiomerically pure compounds. nih.gov These ligands have been applied in a wide range of homogeneous and heterogeneous catalytic asymmetric reactions, including C-C bond formations, allylic reactions, and cycloadditions. nih.gov

Table 3: Asymmetric Catalysis for Quinoline Derivatives

| Reaction Type | Catalyst System | Chiral Ligand Type | Product Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complex | Dipyridinyl phosphine (P-Phos) | 8-Substituted Tetrahydroquinolines | Up to 96% |

| Asymmetric Transfer Hydrogenation | Ruthenium complex | Chiral quinoline-based urea | Chiral alcohols (from ketones) | Up to 84% |

Chiral Auxiliary Approaches in Quinoline Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely used in asymmetric synthesis. wikipedia.orgnih.gov

In the context of quinoline synthesis, chiral auxiliaries can be attached to the nitrogen atom to direct diastereoselective reactions. For example, a 1,2-dihydroquinoline bearing a chiral oxazolidinone-derived auxiliary (an Evans' auxiliary) at the N-1 position can undergo highly diastereoselective epoxidation of its C-3–C-4 double bond. researchgate.net This approach is particularly relevant to 2-Cyanophenyl quinoline-1(2H)-carboxylate, which also features a substituent on the quinoline nitrogen. The chiral auxiliary effectively shields one face of the molecule, forcing the reagent to attack from the less sterically hindered face.

Similarly, the addition of cyanide to chiral N-acyl-quinolinium salts can lead selectively to 1,2-addition products. Subsequent removal of the chiral auxiliary can afford enantiomerically pure 1,2-dihydroquinoline-2-carbonitriles. researchgate.net Another well-known auxiliary, tert-butanesulfinamide (Ellman's auxiliary), has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, which are structurally related to tetrahydroquinolines. researchgate.net These examples underscore the potential for using chiral auxiliary approaches to control the stereochemistry of reactions involving the dihydroquinoline core of molecules like 2-Cyanophenyl quinoline-1(2H)-carboxylate.

Catalysis in the Synthesis and Transformation of 2 Cyanophenyl Quinoline 1 2h Carboxylate

Homogeneous Catalysis

Homogeneous catalysis plays a pivotal role in the synthesis and transformation of quinoline (B57606) derivatives, offering mild reaction conditions and high selectivity. Various transition metals, as well as Brønsted and Lewis acids, have been extensively explored for their catalytic prowess in constructing and functionalizing the quinoline scaffold. This section will delve into the specific applications of palladium, copper, iron, nickel, and rhodium-based catalysts, alongside acid catalysis, in the realm of quinoline chemistry, with a conceptual focus on their potential relevance to "2-Cyanophenyl quinoline-1(2H)-carboxylate".

Palladium-Based Catalysts in Quinoline Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinoline chemistry is extensive. nih.govresearchgate.net Palladium-catalyzed reactions, particularly cross-coupling and C-H activation/functionalization, have proven to be powerful tools for the derivatization of the quinoline core. nih.govmdpi.com These methods allow for the introduction of a wide array of substituents, which is crucial for tuning the electronic and steric properties of quinoline-based compounds.

One of the most significant applications of palladium catalysts is in direct C-H arylation, which enables the formation of C-C bonds without the need for pre-functionalized starting materials. acs.org For instance, the C8-selective arylation of quinoline N-oxides has been achieved using a palladium catalyst in the presence of an acidic solvent. acs.org This regioselectivity is noteworthy as the C2 position is often more electronically favored for functionalization. acs.org Such methodologies could be hypothetically extended to introduce or modify aryl groups on a pre-existing quinoline-1(2H)-carboxylate core.

Palladium-catalyzed dehydrogenative coupling presents another efficient strategy for constructing the quinoline scaffold itself. researchgate.netmdpi.com This approach can lead to the formation of both quinolines and 1,2-dihydroquinolines through intramolecular C-H alkenylation reactions, with the product selectivity being tunable by adjusting the reaction conditions. mdpi.com Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinoline derivatives without the need for acids or bases. rsc.org

The synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which are structurally related to the quinoline-1(2H)-carboxylate backbone, has also been extensively studied using palladium catalysis. nih.gov Tandem processes involving intramolecular amidation of C(sp2)-H bonds or coupling-cyclization reactions are prominent examples. nih.gov For instance, 3-substituted quinolin-2(1H)-ones can be synthesized from 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds using a Pd(OAc)2/PPh3 catalytic system. nih.gov

While direct palladium-catalyzed synthesis of "2-Cyanophenyl quinoline-1(2H)-carboxylate" is not explicitly detailed in the reviewed literature, the versatility of palladium catalysis in C-N bond formation and C-H functionalization suggests its potential utility. For example, a palladium-catalyzed N-arylation of a quinoline-1(2H)-carboxylate precursor with a suitable cyanophenyl electrophile could be a plausible synthetic route.

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Chemistry

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

|---|---|---|---|---|

| C8-Selective C-H Arylation | Pd(OAc)2 | Quinoline N-oxide, Iodoarenes | 8-Arylquinoline N-oxide | Acidic solvent directs selectivity to C8. acs.org |

| Dehydrogenative Coupling | Pd(OAc)2 | N-Allylanilines | Quinolines or 1,2-Dihydroquinolines | Selectivity controlled by reaction conditions. mdpi.com |

| Oxidative Cyclization | Pd(OAc)2 | Aryl allyl alcohols, Anilines | Substituted Quinolines | Additive-free conditions. rsc.org |

| Synthesis of Quinolin-2(1H)-ones | Pd(OAc)2/PPh3 | 2-Iodoaniline, α,β-Unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | Coupling-cyclization cascade. nih.gov |

| Denitrogenative Cascade | PdCl2/Ligand | o-Aminocinnamonitriles, Arylhydrazines | 2-Arylquinolines | Involves denitrogenative addition and intramolecular cyclization. rsc.org |

Copper-Based Catalysts for Quinoline Synthesis and Reactions

Copper catalysts, being more economical and less toxic than their noble metal counterparts, have garnered significant attention for the synthesis of nitrogen heterocycles, including quinolines. researchgate.net Copper-catalyzed annulation reactions have emerged as powerful methods for assembling the quinoline ring system under milder conditions than traditional named reactions like the Skraup or Friedländer synthesis. researchgate.net

One notable application is the copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes, which proceeds through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to yield various quinoline derivatives. rsc.org The electronic nature of the aldehyde substrate plays a crucial role in the reaction outcome. rsc.org This type of annulation strategy could be envisioned for the synthesis of a quinoline core that is later functionalized to "2-Cyanophenyl quinoline-1(2H)-carboxylate".

Copper catalysts are also effective in multicomponent reactions for quinoline synthesis. For instance, a copper-catalyzed reaction of 2-bromobenzaldehydes, aryl methyl ketones, and sodium azide (B81097) allows for the construction of 1H- rsc.orgibs.re.krnih.govtriazolo[4,5-c]quinoline derivatives. researchgate.net This process involves a cascade of base-promoted condensation, cycloaddition, copper-catalyzed SNAr, and denitrogenation cyclization. researchgate.net

Furthermore, copper(II) complexes with quinoline-based ligands have been developed for photoredox catalysis, specifically for atom transfer radical addition (ATRA) reactions. rsc.orgrsc.org These catalysts can be generated in situ and effectively promote the addition of alkyl halides to alkenes under visible light irradiation. rsc.orgrsc.org While this application does not directly lead to the quinoline core, it showcases the utility of quinoline derivatives as ligands in copper catalysis, a concept that could be relevant in the broader context of the target molecule's chemical environment.

In the context of transforming quinoline N-oxides, copper-catalyzed oxidative dehydrogenative reactions with donor-acceptor cyclopropanes have been developed to install a tertiary alkyl motif at the C2 position. acs.org This reaction uses molecular oxygen as the oxidant and demonstrates excellent site-selectivity. acs.org The catalyst in this system plays a dual role as both a Lewis acid and a redox catalyst. acs.org

Table 2: Selected Copper-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Key Characteristics |

|---|---|---|---|---|

| Domino Reaction | Copper catalyst | Enaminones, 2-Halobenzaldehydes | Substituted Quinolines | Consists of aldol reaction, C-N bond formation, and elimination. rsc.org |

| Multicomponent Reaction | CuBr2 | 2-Bromobenzaldehydes, Aryl methyl ketones, Sodium azide | 1H- rsc.orgibs.re.krnih.govTriazolo[4,5-c]quinolines | Multifunctional catalyst enabling a domino process. researchgate.net |

| Dehydrogenative Coupling | [CuLCl2] (L = 2-pyrazol-(1,10-phenanthroline)) | 2-Aminobenzylalcohols, Ketones | Substituted Quinolines | Sustainable synthesis under aerial conditions. ijstr.org |

| C2-Alkylation of N-Oxides | Copper triflate | Quinoline N-oxides, Donor-acceptor cyclopropanes | C2-Alkylated Quinolines | Aerobic conditions, dual catalytic role. acs.org |

Iron-Based Catalysts in Quinoline Chemistry

Iron, being the most abundant and environmentally friendly transition metal, presents a highly attractive option for catalysis. chemistryviews.orgresearchgate.net Iron-catalyzed reactions for quinoline synthesis are often cost-effective and operate under environmentally benign conditions. chemistryviews.org